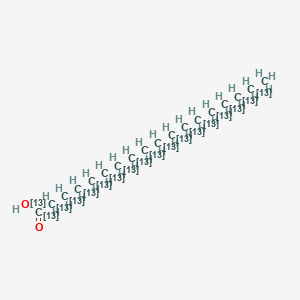

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid

Descripción general

Descripción

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid: is a stable isotope-labeled compound of stearic acid, where all 18 carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research to trace and study metabolic pathways due to its isotopic labeling. The molecular formula of stearic acid-13C18 is 13CH3(13CH2)1613CO2H, and it has a molecular weight of 302.35 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid can be synthesized through the carboxylation of 13C-labeled alkanesThe reaction is typically catalyzed by metal catalysts such as palladium or nickel .

Industrial Production Methods: Industrial production of stearic acid-13C18 involves the isotopic labeling of stearic acid through chemical synthesis. The process includes the hydrogenation of 13C-labeled oleic acid, followed by purification steps to isolate the desired product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity of the final product .

Análisis De Reacciones Químicas

Metabolic Transformations

Stearic acid-13C<sub>18</sub> undergoes enzymatic modifications in biological systems, primarily through desaturation, chain shortening, and elongation:

Key Pathways

-

Desaturation :

Conversion to oleic acid (18:1) via stearoyl-CoA desaturase-1 (SCD1), with a 17% conversion rate observed in postprandial studies . -

Chain Shortening :

β-oxidation reduces the carbon chain to palmitic acid (16:0) (4% conversion rate ) and further desaturation yields palmitoleic acid (16:1) (21% of 16:0 ) . -

Elongation :

Palmitoleic acid (16:1) is elongated back to oleic acid (18:1) via ELOVL6 .

Kinetic Parameters

| Metabolite | T<sub>max</sub> (hours) | Conversion Rate (%) |

|---|---|---|

| U-<sup>13</sup>C18:0 (parent) | 4 | — |

| U-<sup>13</sup>C16:0 | 7 | 4 |

| U-<sup>13</sup>C16:1 | 13 | 21 (from 16:0) |

| U-<sup>13</sup>C18:1 | 19 | 17 |

Data derived from isotopic tracer studies in humans .

Oxidation Reactions

Stearic acid-13C<sub>18</sub> exhibits distinct oxidative behavior compared to unsaturated analogs:

-

Comparative Oxidation Rates :

Cumulative oxidation of stearic acid-13C<sub>18</sub> is 34% lower than oleic acid-13C<sub>18</sub>, as measured by <sup>13</sup>CO<sub>2</sub> breath excretion . -

Non-Enzymatic Hydrolysis :

In chemical models, oxidation of 18:2n-6 analogs produces α-ketols (e.g., 8-hydroxy-9-oxo-octadecanoic acid) via allene oxide intermediates . While not directly observed for stearic acid-13C<sub>18</sub>, analogous pathways suggest potential for ketol formation under oxidative conditions .

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Desaturation | Stearoyl-CoA desaturase-1 (SCD1), NADPH | U-<sup>13</sup>C18:1 (oleic acid) |

| β-Oxidation | Mitochondrial enzymes, CoA derivatives | U-<sup>13</sup>C16:0 (palmitate) |

| Non-enzymatic Oxidation | Chromium trioxide, KMnO<sub>4</sub> (in vitro) | α-ketols, aldehydes |

Research Implications

-

Tracer Utility : The uniform <sup>13</sup>C labeling allows precise tracking of multi-step metabolic pathways, such as the 18:0 → 16:0 → 16:1 → 18:1 cascade .

-

Oxidative Stability : Lower oxidation rates compared to unsaturated FAs highlight its persistence in lipid pools, informing dietary and pharmacokinetic studies .

Aplicaciones Científicas De Investigación

Metabolic Studies

One of the primary applications of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-^13C18)octadecanoic acid is in metabolic tracing studies. As a labeled fatty acid:

- Tracer Studies : Researchers use it to trace metabolic pathways in cells and organisms. The incorporation of this compound into lipid metabolism studies helps elucidate the pathways of fatty acid synthesis and oxidation.

- Fatty Acid Profiling : It aids in determining the metabolic fate of dietary fats and their effects on health outcomes.

Case Study: Lipid Metabolism

A study published in the Journal of Lipid Research utilized (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-^13C18)octadecanoic acid to investigate the metabolism of dietary fats in human subjects. The findings highlighted how different fats are processed and stored in adipose tissue compared to carbohydrates.

Dietary Fat Assessment

In nutritional studies:

- Fat Absorption Studies : This isotopically labeled compound can be used to assess the absorption and metabolism of fats in various dietary contexts. It allows researchers to measure the rate at which different fats are absorbed into the bloodstream.

- Health Impact Research : Studies have shown that the type of fatty acids consumed can influence cardiovascular health markers. Using labeled compounds helps clarify these relationships.

Case Study: Cardiovascular Health

Research published in Nutrition Reviews examined the impact of saturated vs. unsaturated fats on heart health using (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,-18-^13C18)octadecanoic acid as a tracer. Results indicated that unsaturated fats were metabolized differently than saturated fats and had distinct effects on cholesterol levels.

Drug Development

In pharmaceutical research:

- Formulation Studies : The compound is used to study how drugs interact with lipid membranes. Understanding these interactions can lead to improved drug formulations.

- Targeted Delivery Systems : Researchers explore using this compound in liposomal drug delivery systems to enhance the bioavailability of poorly soluble drugs.

Case Study: Liposomal Formulations

A study in Pharmaceutical Research investigated the use of (1,2,...18-^13C18)octadecanoic acid in developing liposomal formulations for cancer therapy. The research demonstrated improved delivery and efficacy of chemotherapeutic agents when combined with this fatty acid.

Biodegradation Studies

The compound is also relevant in environmental studies:

- Tracking Pollutants : It can be used as a tracer in studies assessing the biodegradation of pollutants in soil and water systems.

- Microbial Metabolism : Researchers utilize it to study how microorganisms metabolize fatty acids and their role in bioremediation processes.

Case Study: Bioremediation

Research published in Environmental Science & Technology utilized (1,...18-^13C18)octadecanoic acid to track microbial degradation pathways for oil spills. The findings provided insights into effective bioremediation strategies using naturally occurring microorganisms.

Flavor and Aroma Studies

In food science:

- Flavor Development : The compound is used to study the development of flavors during food processing. Its isotopic labeling allows for tracing flavor compounds back to their sources.

- Quality Control : It aids in assessing the quality and authenticity of food products by tracing fat sources.

Case Study: Flavor Release

A study published in Food Chemistry examined how (1,...18-^13C18)octadecanoic acid influences flavor release during cooking processes. Results indicated significant differences based on fat composition used in culinary applications.

Mecanismo De Acción

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid exerts its effects by integrating into metabolic pathways where it can be traced using mass spectrometry. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. The primary molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase .

Comparación Con Compuestos Similares

Stearic acid-1-13C: Only the first carbon atom is labeled with carbon-13.

Stearic acid-18-13C: Only the eighteenth carbon atom is labeled with carbon-13.

Stearic acid-18,18,18-d3: The eighteenth carbon atom is labeled with deuterium.

Uniqueness: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid is unique because all 18 carbon atoms are labeled with carbon-13, providing a comprehensive tracing capability in metabolic studies.

Propiedades

IUPAC Name |

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-HXPQJNGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584438 | |

| Record name | (~13~C_18_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-83-8 | |

| Record name | (~13~C_18_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287100-83-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.